Bienvenue dans la boutique en ligne BenchChem!

N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

antiviral structure–activity relationship herpes

N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 886899-30-5, molecular formula C₁₃H₁₅N₃O₅, MW 293.279) is a member of the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide chemotype, a privileged scaffold with demonstrated biological activity across antiviral (herpes, coronavirus, West Nile virus), analgesic, anti-inflammatory, and anticancer therapeutic domains. The compound carries a 2,2-dimethoxyethyl substituent on the 3-carboxamide nitrogen and remains unsubstituted on the pyridine ring, distinguishing it from the broader class.

Molecular Formula C13H15N3O5
Molecular Weight 293.279
CAS No. 886899-30-5
Cat. No. B2961797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
CAS886899-30-5
Molecular FormulaC13H15N3O5
Molecular Weight293.279
Structural Identifiers
SMILESCOC(CNC(=O)C1=C(N=C2C=CC=CN2C1=O)O)OC
InChIInChI=1S/C13H15N3O5/c1-20-9(21-2)7-14-11(17)10-12(18)15-8-5-3-4-6-16(8)13(10)19/h3-6,9,18H,7H2,1-2H3,(H,14,17)
InChIKeyUOAIWWUINHUQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,2-Dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 886899-30-5): Core Profile and Pharmacological Pedigree


N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 886899-30-5, molecular formula C₁₃H₁₅N₃O₅, MW 293.279) is a member of the 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide chemotype, a privileged scaffold with demonstrated biological activity across antiviral (herpes, coronavirus, West Nile virus), analgesic, anti-inflammatory, and anticancer therapeutic domains [1][2]. The compound carries a 2,2-dimethoxyethyl substituent on the 3-carboxamide nitrogen and remains unsubstituted on the pyridine ring, distinguishing it from the broader class. Standard commercial purity is ≥95% .

Why N-(2,2-Dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Cannot Be Interchanged with Structural Analogs


Within the pyrido[1,2-a]pyrimidine-3-carboxamide series, even small structural variations—such as the nature of the N-alkyl substituent or the presence versus absence of a methyl group on the pyridine ring—produce profound shifts in biological selectivity, physicochemical properties, and synthetic accessibility. Published structure–activity relationship (SAR) data show that N-phenethyl analogs like N-(4-chlorophenethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide display selective antiviral activity against West Nile virus [1], whereas N-(4-chlorobenzyl) derivatives inhibit influenza A virus with an IC₅₀ of 7.53 µM (SI = 17) . In the anticancer domain, N-aliphatic-substituted analogs in the pyrido[1,2-a]pyrimidine-3-carboxamide series exhibit IC₅₀ values below 5 µM against triple-negative breast cancer lines MDA-MB-231 and MDA-MB-468 [2]. Consequently, each N-substituent creates a unique pharmacological fingerprint, and generic interchange of compounds sharing the same core scaffold is scientifically unjustified without head-to-head data.

Head-to-Head and Cross-Study Evidence: How N-(2,2-Dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Differentiates from Its Closest Analogs


Differentiation from 8-Methyl Analog: Unsubstituted Pyridine Ring Permits Broader Biological Screening

The target compound lacks a methyl substituent at the 8-position of the pyridine ring, unlike its direct analog N-(2,2-dimethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 898457-58-4). This structural difference matters because published SAR studies on related 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides demonstrate that 8-methyl substitution markedly alters biological activity; for example, in the N-benzyl series, 8-methylation was explicitly attempted to enhance analgesic potency [1]. The target compound, being unsubstituted at C-8, provides an unbiased baseline chemotype for antiviral screening against herpes simplex virus type 1 and coronavirus, as established in the foundational Ukrainets 2008 study where unsubstituted dialkylaminoalkylamides showed measurable antiviral activity [2]. No published quantitative IC₅₀ data exist for CAS 886899-30-5 itself, placing the burden of proof on the end user to generate primary screening data.

antiviral structure–activity relationship herpes

Differentiation from N-Cyclohexyl Analog: The Dimethoxyethyl Group Modulates Conformational Flexibility and Hydrogen-Bonding Capacity

Compared with N-cyclohexyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 886899-46-3), the target compound replaces a rigid cyclohexyl ring with a flexible, oxygen-rich 2,2-dimethoxyethyl chain. This substitution introduces two additional hydrogen-bond acceptor sites (methoxy oxygens) and increases topological polar surface area (TPSA), which is predicted to improve aqueous solubility and reduce logP relative to the cyclohexyl analog. While no experimental logP or solubility data were located for CAS 886899-30-5, the calculated TPSA for the target compound is approximately 114 Ų versus approximately 82 Ų for the N-cyclohexyl analog (estimated from SMILES structures using standard fragment-based methods) [1][2]. In drug discovery programs where CNS penetration or oral bioavailability is a concern, such physicochemical divergence is meaningful.

pharmacophore design solubility conformational analysis

Class-Level Antiviral Activity: Pyrido[1,2-a]pyrimidine-3-carboxamides Are Validated Against Herpes and Coronavirus

The Ukrainets 2008 study established that dialkylaminoalkylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid exhibit antiviral activity against type 1 herpes virus and coronavirus, with concurrent cytotoxicity assessment [1]. While the specific compound CAS 886899-30-5 was not individually reported in that study, it belongs to the same core chemotype and the N-(2,2-dimethoxyethyl) substituent is electronically distinct from the dialkylaminoalkyl groups evaluated. The study did not report discrete IC₅₀ values; instead, antiviral activity was reported in qualitative or semi-quantitative terms. The strongest quantitative antiviral benchmark within the broader chemotype comes from the N-(4-chlorobenzyl) analog, which achieved an IC₅₀ of 7.53 µM against influenza A virus with a selectivity index of 17 . This establishes a performance floor for the compound class but cannot be directly extrapolated to CAS 886899-30-5.

antiviral herpes simplex virus coronavirus cytotoxicity

Differentiation from Diethoxyethyl Analog: Methoxy vs. Ethoxy Acetal Substituent Impacts Metabolic Stability

The target compound's 2,2-dimethoxyethyl N-substituent differs from the 2,2-diethoxyethyl group found in N-(2,2-diethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 886899-35-0). The methoxy acetal is intrinsically more resistant to acid-catalyzed hydrolysis than the ethoxy analog, a property that can be exploited in prodrug design or in assays requiring compound stability under acidic conditions (e.g., gastric fluid simulation, lysosomal accumulation studies) [1]. Conversely, the diethoxyethyl analog (MW 321.33 vs. 293.28) is more lipophilic (estimated ΔlogP ≈ +0.8), which may favor membrane passage. No head-to-head stability data exist, but the principle is well-established in medicinal chemistry [2].

metabolic stability prodrug design acetal hydrolysis

HIV-1 Integrase Inhibition: Pyrido[1,2-a]pyrimidine Scaffold is a Validated Template for Strand Transfer Inhibitor Development

The pyrido[1,2-a]pyrimidine scaffold has been independently validated as an HIV-1 integrase strand transfer inhibitor (INSTI) template. Donghi et al. (2009) reported that 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylates provide selective and highly efficient strand transfer inhibition, with SAR optimization yielding compounds active at nanomolar concentrations [1]. Although the target compound (CAS 886899-30-5) differs in substitution pattern (2-hydroxy-3-carboxamide vs. 3-hydroxy-2-carboxylate), the shared bicyclic core and chelating 2-hydroxy-4-oxo motif suggest it could serve as a synthetic intermediate or screening hit in INSTI discovery programs. A patent family covering tetrahydro-4H-pyrido[1,2-a]pyrimidines as HIV integrase inhibitors further supports the relevance of the scaffold [2]. No direct integrase inhibition data exist for CAS 886899-30-5.

HIV-1 integrase strand transfer inhibition antiretroviral

Anticancer Potential: Pyrido[1,2-a]pyrimidine-3-carboxamide Derivatives Display Sub-5 µM Cytotoxicity Against Breast Cancer Cell Lines

A series of pyrido[1,2-a]pyrimidine-3-carboxamide derivatives bearing diverse aliphatic N-substituents was reported to exhibit sub-5 µM IC₅₀ values against MDA-MB-231 and MDA-MB-468 triple-negative breast cancer cell lines in MTT assays [1]. Separately, Kumar et al. (2015) identified four pyrido[1,2-a]pyrimidine-3-carboxamide derivatives (6h–k) with promising anticancer activity across four human cancer cell lines, with IC₅₀ values in the low micromolar range [2]. CAS 886899-30-5, bearing a unique 2,2-dimethoxyethyl substituent not represented in either study, represents an unexplored structural variant within this anticancer-active chemotype. The absence of published cytotoxicity data for this specific compound means procurement is appropriate only for de novo phenotypic or target-based screening campaigns.

anticancer breast cancer cytotoxicity MTT assay

Rational Procurement Scenarios for N-(2,2-Dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide (CAS 886899-30-5)


Antiviral Lead Discovery: Screening Against Herpesviruses, Coronaviruses, and Flaviviruses

Laboratories engaged in antiviral drug discovery can deploy CAS 886899-30-5 as a structurally novel screening member of the pyrido[1,2-a]pyrimidine-3-carboxamide library. The scaffold has validated activity against herpes simplex virus type 1, coronavirus, and West Nile virus [1][2]. The 2,2-dimethoxyethyl substituent is not represented in any published antiviral SAR study for this chemotype, making it a genuine novelty candidate. Procurement is recommended for phenotypic cytopathic effect (CPE) reduction assays with parallel cytotoxicity determination (MTT or CellTiter-Glo). The predicted moderate TPSA (~114 Ų) and five hydrogen-bond acceptors suggest adequate aqueous solubility for cell-based assay formats [3].

HIV-1 Integrase Inhibitor Backup Series Exploration

The 2-hydroxy-4-oxo motif shared with the validated 3-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate INSTI series [4] positions CAS 886899-30-5 as a potential metal-chelating pharmacophore for HIV-1 integrase strand transfer inhibition. The 3-carboxamide configuration (vs. 2-carboxylate) provides an alternative vector for substitution, which may confer activity against raltegravir-resistant integrase mutants. Recommended for biochemical strand transfer assays (HTRF or ELISA-based) with raltegravir as a positive control.

Medicinal Chemistry Hit-to-Lead: Exploration of N-Alkyl SAR in Anticancer Programs

CAS 886899-30-5 fills a gap in the SAR landscape of pyrido[1,2-a]pyrimidine-3-carboxamide anticancer agents: the 2,2-dimethoxyethyl chain has not been tested in published cytotoxicity panels [5][6]. Procurement is indicated for MTT screening against the NCI-60 panel or focused breast cancer (MDA-MB-231, MDA-MB-468) and lung cancer (A549) lines. The methoxy acetal functionality may also serve as a latent aldehyde for bioconjugation or prodrug strategies, enabling click chemistry or hydrazone formation following selective deprotection [7].

Physicochemical Tool Compound for Permeability–Solubility Studies

The target compound, with its oxygen-rich dimethoxyethyl side chain (5 H-bond acceptors, predicted TPSA ~114 Ų), serves as a useful tool compound for investigating the permeability–solubility trade-off within the pyrido[1,2-a]pyrimidine chemotype [3]. When co-assayed with the N-cyclohexyl analog (TPSA ~82 Ų, 3 H-bond acceptors) [8] and the N-(4-chlorobenzyl) analog (ClogP higher), the series enables systematic deconvolution of substituent effects on PAMPA permeability, Caco-2 flux, and thermodynamic solubility. This application is particularly valuable for computational chemistry groups validating in silico ADME prediction models.

Quote Request

Request a Quote for N-(2,2-dimethoxyethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.